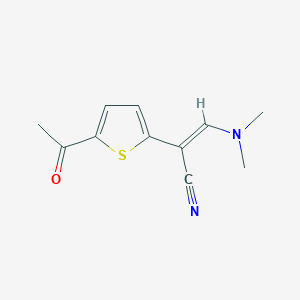

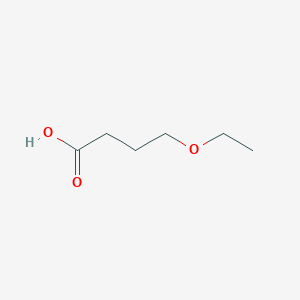

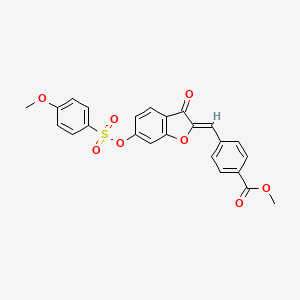

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile (2-ATDMAC) is a novel compound that has been studied for its potential use in various scientific and medical applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research. In

Applications De Recherche Scientifique

Cycloaddition Reactions and Antimicrobial Activities

A study explored the cycloaddition reactions of derivatives of thiazolidinone-4-thiones, including compounds related to 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile, showing significant antimicrobial activities. This implies potential applications in developing antimicrobial agents (Ead, Metwalli, & Morsi, 1990).

Fluorescent Probes in Protein Studies

Another research focused on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This derivative's quantum yield is enhanced after reacting with thiols, suggesting its utility in studying protein structures and dynamics (Prendergast et al., 1983).

Catalysis in Dimerization Processes

A study demonstrated the use of a binary catalyst system, including a copper compound and isocyanide, to dimerize acrylonitrile to 2-methyleneglutaronitrile. This process has potential applications in synthetic chemistry and material science (Saegusa, Ito, Kinoshita, & Tomita, 1970).

Synthesis of Pyridine and Pyrimidine Derivatives

Research involving 2-aza-1,3-dienes, including a 2-aza-3-(dimethylamino) derivative, demonstrated their reactivity with various electron-deficient dienophiles, yielding pyridine or pyrimidine derivatives. This highlights their relevance in pharmaceutical and organic chemistry (Morel et al., 1996).

Palladium Particle Recovery in Rubber Processing

A study on acrylonitrile butadiene rubber (NBR), used in the automotive industry, involved the use of poly(2-(dimethylamino)ethyl methacrylate) to recover palladium particles. This process is significant in the context of material recycling and environmental protection (Kajiwara, Morisada, Ohto, & Kawakita, 2018).

Reactions with Electrophilic Reagents

Research on ketene-N, S-acetals revealed their reactions with electrophilic reagents, including acrylonitrile, to produce various organic compounds. This study contributes to the understanding of organic reaction mechanisms (Mukaiyama, Aizawa, & Yamaguchi, 1967).

Synthesis of Poly(vinyl acetate)-b-poly(acrylonitrile) Block Copolymers

A significant study in polymer science involved the synthesis of poly(vinyl acetate)-b-poly(acrylonitrile) block copolymers using cobalt-mediated radical polymerization. This research has implications for developing advanced materials with specific properties (Debuigne et al., 2008).

Propriétés

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBUUJWMKVVZJW-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)

![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)

![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)

![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)